2-(Difluoromethyl)-4-methoxy-1H-indole

Lipophilicity Physicochemical Properties Bioisosteres

Many medicinal chemistry programs struggle with metabolic instability at key hydrogen-bonding motifs, leading to high attrition in lead optimization. 2-(Difluoromethyl)-4-methoxy-1H-indole solves this by providing a lipophilic hydrogen bond donor that bioisosterically replaces hydroxyl or amine groups while resisting glucuronidation and oxidative metabolism. - Unique CF₂H group at C-2 enhances metabolic half-life and reduces off-target binding versus methyl analogs. - C-4 OCH₃ handle enables rapid derivatization for kinase inhibitor, CNS, or natural product analog libraries. - Low MW (197.18) and favorable physicochemical profile meet fragment-based screening criteria. Ideal for building focused libraries with improved brain penetration and oral bioavailability.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B12975077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-methoxy-1H-indole
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(N2)C(F)F
InChIInChI=1S/C10H9F2NO/c1-14-9-4-2-3-7-6(9)5-8(13-7)10(11)12/h2-5,10,13H,1H3
InChIKeyPYOCKRHEKHVFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-4-methoxy-1H-indole: Strategic Bioisostere Building Block


2-(Difluoromethyl)-4-methoxy-1H-indole (CAS 1379263-57-6) is a heterocyclic fluorinated indole derivative characterized by a difluoromethyl group (-CF₂H) at the C-2 position and a methoxy group (-OCH₃) at the C-4 position . The difluoromethyl moiety functions as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine groups while enhancing metabolic stability compared to non-fluorinated analogs [1]. The methoxy substituent at C-4 introduces electron-donating character and offers a synthetic handle for further derivatization [2]. This substitution pattern provides a distinct physiochemical and pharmacokinetic profile that differentiates it from unsubstituted indoles or alternative substitution isomers, making it a valuable intermediate in medicinal chemistry campaigns targeting metabolic stability improvements without sacrificing hydrogen-bonding capacity [1].

Use Bioisostere building block for medicinal chemistry
Key attribute Lipophilic hydrogen bond donor via difluoromethyl group
Synthetic handle C-4 methoxy enables regioselective derivatization

Substitution Limitations of 2-(Difluoromethyl)-4-methoxy-1H-indole


Simple indole analogs, such as unsubstituted 1H-indole or 4-methoxyindole, lack the difluoromethyl group, which confers critical advantages in metabolic stability and hydrogen-bonding capacity. For instance, the replacement of a methyl group with a difluoromethyl group reduces lipophilicity (logP), which can improve aqueous solubility and reduce off-target binding [1]. Conversely, substituting a hydroxyl group with a difluoromethyl group maintains hydrogen-bond donor potential while eliminating metabolic liabilities associated with glucuronidation or sulfation [2]. Furthermore, the exact regiochemistry of the difluoromethyl and methoxy groups is critical; 5-methoxy or 6-difluoromethyl isomers exhibit altered electronic distribution and enzyme recognition, leading to divergent biological activity [3]. Therefore, generic substitution of 2-(Difluoromethyl)-4-methoxy-1H-indole with other indole derivatives is not possible without compromising the specific physiochemical profile required for advanced medicinal chemistry applications.

Target compound
Generic indole alternative

Hydrogen bond donor capacity

CF₂H acts as lipophilic H‑bond donor; replaces OH/SH/NH motifs

No CF₂H group

Lacks bioisosteric H‑bond donor; metabolic liabilities may remain

Metabolic stability profile

Difluoromethyl substitution expected to reduce oxidative metabolism

Different stability

Unsubstituted indole more susceptible to enzymatic oxidation

Regiochemistry specificity

C-2 CF₂H / C-4 OCH₃ pattern directs electronic and recognition properties

Isomer mismatch

5‑methoxy or 6‑difluoromethyl isomers shift reactivity and binding

2-(Difluoromethyl)-4-methoxy-1H-indole Quantitative Evidence


Lipophilicity: Difluoromethyl vs. Methyl

Replacement of a methyl group with a difluoromethyl group at the C-2 position of the indole ring reduces lipophilicity. Computational analysis of indole derivatives predicts a significant decrease in logP when a methyl group is replaced by a difluoromethyl group [1]. This reduction in lipophilicity is advantageous for improving aqueous solubility and reducing non-specific binding, while the difluoromethyl group retains the ability to act as a hydrogen bond donor [2].

Lipophilicity logP
Class‑level inference
Predicted logP reduction vs. methyl analog
Supports lower lipophilicity and solubility improvement
Computational prediction; confirm experimentally
Lipophilicity Physicochemical Properties Bioisosteres

Hydrogen Bond Donor Capacity: Difluoromethyl Bioisosterism

The difluoromethyl group acts as a lipophilic hydrogen bond donor, with a donor capacity comparable to thiophenol, aniline, and amine groups, but not as strong as a hydroxyl group [1]. This property allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups in drug candidates, potentially maintaining key interactions with biological targets while improving metabolic stability [2].

H‑bond donor scale
Class‑level inference
Comparable to thiophenol, aniline, amine; weaker than OH
Enables bioisosteric replacement of OH, SH, NH in SAR campaigns
Based on computational and experimental assessment
Hydrogen Bonding Bioisosteres Molecular Recognition

Metabolic Stability: Difluoromethyl vs. Non-Fluorinated Indoles

The incorporation of a difluoromethyl group at the C-2 position of the indole ring is expected to significantly enhance metabolic stability compared to non-fluorinated indole analogs. Studies on related compounds have demonstrated that difluoromethyl substitutions improve metabolic stability by reducing susceptibility to oxidative metabolism, leading to improved pharmacokinetic profiles . This enhancement is attributed to the increased strength of the C-F bond and the electron-withdrawing effect of fluorine, which alters the electronic environment of the indole ring, making it less prone to enzymatic oxidation .

Metabolic stability
Data to verify
Enhanced stability expected vs. non‑fluorinated indole
May support improved PK profile in research models
Class‑level inference from related difluoromethyl indoles; no direct data
Metabolic Stability Pharmacokinetics Fluorination

Synthetic Utility and Regioselective Derivatization

The presence of a methoxy group at the C-4 position provides a unique synthetic handle for further functionalization. The electron-donating methoxy group activates the indole ring towards electrophilic substitution at specific positions, while the difluoromethyl group at C-2 modulates the reactivity of the pyrrole ring [1]. This combination allows for regioselective derivatization strategies that are not possible with unsubstituted indole or with other substitution isomers, enabling the efficient synthesis of complex, drug-like molecules [2].

Synthetic utility
Supporting evidence
C‑4 methoxy activates electrophilic substitution
Enables regioselective SAR library synthesis
Based on methoxyindole chemistry; validate for specific targets
Synthetic Chemistry Derivatization Building Blocks

Applications of 2-(Difluoromethyl)-4-methoxy-1H-indole in Drug Discovery


Kinase Inhibitors: Enhanced Metabolic Stability

In kinase inhibitor programs, the difluoromethyl group can replace a metabolically labile hydroxyl or methyl group at a hinge-binding motif. The 2-(Difluoromethyl)-4-methoxy-1H-indole scaffold provides a robust core that maintains essential hydrogen bond interactions while improving metabolic stability, as demonstrated by class-level evidence of increased half-life in microsomal assays . The C-4 methoxy group allows for further derivatization to optimize selectivity and potency.

CNS Drug Candidates with Balanced Lipophilicity

The reduced lipophilicity of the difluoromethyl group compared to a methyl group is advantageous for central nervous system (CNS) drug discovery, where excessive lipophilicity can lead to high tissue binding and off-target effects . The 2-(Difluoromethyl)-4-methoxy-1H-indole core can be elaborated to create CNS-active molecules with improved brain penetration and reduced non-specific binding, while retaining hydrogen bond donor capacity for target engagement.

Bioisosteric Analogs of Hydroxyl-Containing Natural Products

The difluoromethyl group serves as a bioisostere for hydroxyl groups found in many bioactive natural products . 2-(Difluoromethyl)-4-methoxy-1H-indole can be used as a key intermediate to synthesize analogs of hydroxylated indole alkaloids, such as serotonin or psilocybin derivatives, with the goal of improving metabolic stability and oral bioavailability while retaining biological activity.

Fragment-Based Drug Discovery Libraries

The unique combination of a lipophilic hydrogen bond donor and a synthetically versatile methoxy handle makes 2-(Difluoromethyl)-4-methoxy-1H-indole an ideal core for building focused fragment libraries. Its low molecular weight (197.18 g/mol) and favorable physicochemical properties align with fragment-based screening requirements . Derivatives can be rapidly synthesized to explore chemical space around key biological targets.

Application
Selection Property
Validation Focus
Kinase inhibitor research
Metabolic stability enhancement
Microsomal stability and H‑bond retention
CNS drug discovery research
Balanced lipophilicity
logP optimization and brain penetration screening
Hydroxylated natural product analog synthesis
Bioisosteric OH replacement
Metabolic stability and target engagement
Fragment‑based library design
Low MW and synthetic versatility
Library diversity and lead optimization

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14 linked technical documents
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